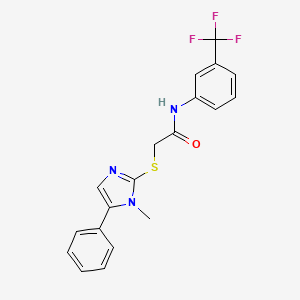

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

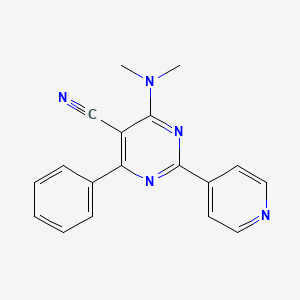

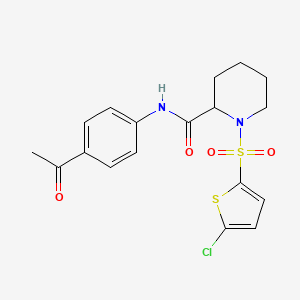

The compound “2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical substance with the molecular formula C12H12N2O2S . It has a molecular weight of 248.3 . The compound is also known by its synonyms, which include “2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” and "Acetic acid, 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]-" .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-imidazol ring, which is a five-membered ring with two nitrogen atoms, attached to a phenyl group and a methyl group . The imidazole ring is also attached to a thioether group, which is connected to an acetic acid moiety . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the retrieved information . These properties can be determined experimentally or estimated using computational methods.Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Agents

Compounds related to 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been studied for their potential as antifungal and antibacterial agents. A series of imidazole derivatives, including those similar in structure, demonstrated significant activity against various fungal strains such as Candida albicans and Candida krusei, with some compounds showing MIC50 values as low as 12.5 µg/mL. These compounds were evaluated for their interaction with the fungal lanosterol 14α-demethylase enzyme, suggesting a potential mechanism of action (Altındağ et al., 2017). Additionally, imidazole derivatives targeting the dihydropteroate synthase enzyme showed appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like ESBL, VRE, and MRSA, revealing the potential of such compounds in addressing antibiotic resistance (Daraji et al., 2021).

Anticancer Activity

Another research focus for related imidazole derivatives has been their anticancer activity. Studies have synthesized and evaluated the anticancer potential of these compounds, with some showing promising results against human lung adenocarcinoma cells. The selective cytotoxicity of these compounds, such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, suggests their utility in developing targeted anticancer therapies (Evren et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS/c1-25-16(13-6-3-2-4-7-13)11-23-18(25)27-12-17(26)24-15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVMQFMFKBWLOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2982964.png)

![1-[2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)

![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2982975.png)